PROTAC BET Degrader-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PROTAC BET Degrader-1 es un compuesto de quimera de direccionamiento de proteólisis (PROTAC) diseñado para degradar proteínas de bromodominio y extra-terminal (BET), específicamente BRD2, BRD3 y BRD4. Estas proteínas están involucradas en la regulación de la expresión genética y se han implicado en varias enfermedades, incluido el cáncer . This compound logra la degradación de proteínas dirigida reclutando una ligasa de ubiquitina E3 a la proteína diana, lo que lleva a su ubiquitinación y posterior degradación por el proteasoma .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de PROTAC BET Degrader-1 implica la conjugación de un ligando para las proteínas BET con un ligando para la ligasa de ubiquitina E3, conectado por un enlace . La ruta sintética generalmente incluye los siguientes pasos:

Síntesis de Ligando BET: El ligando BET se sintetiza a través de una serie de reacciones químicas, incluida la acoplamiento de amida y el acoplamiento cruzado de Suzuki-Miyaura.

Síntesis de Ligando de Ligasa E3: El ligando de ligasa E3 se sintetiza por separado, a menudo involucrando reacciones de acoplamiento similares.

Unión de Enlace: El enlace se une al ligando BET y al ligando de ligasa E3 mediante la formación de un enlace amida.

Conjugación Final: El paso final implica la conjugación del intermedio de ligando BET-enlace con el intermedio de ligando de ligasa E3-enlace para formar la molécula PROTAC completa.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de equipos de síntesis automatizada, cribado de alto rendimiento para la optimización de reacciones y técnicas de purificación como la cromatografía líquida de alto rendimiento (HPLC) para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones

PROTAC BET Degrader-1 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la región del enlace.

Reducción: Las reacciones de reducción pueden ocurrir en grupos funcionales específicos dentro de los ligandos.

Sustitución: Las reacciones de sustitución son comunes durante la síntesis de los ligandos y el enlace.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como catalizadores de paladio y bases como el hidróxido de sodio.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen los compuestos intermedios durante la síntesis y la molécula final de this compound .

Aplicaciones Científicas De Investigación

PROTAC BET Degrader-1 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza para estudiar la degradación de las proteínas BET y su papel en la regulación genética.

Mecanismo De Acción

PROTAC BET Degrader-1 ejerce sus efectos a través de un mecanismo conocido como degradación de proteínas dirigida. El compuesto forma un complejo ternario con la proteína BET y una ligasa de ubiquitina E3. Este complejo facilita la transferencia de moléculas de ubiquitina a la proteína BET, marcandola para su degradación por el proteasoma . La degradación de las proteínas BET conduce a la interrupción de la regulación de la expresión genética, lo que resulta en la inhibición de la proliferación celular y la inducción de apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

ARV-825: Otro PROTAC que se dirige a las proteínas BET, pero con diferentes ligandos y estructura de enlace.

dBET1: Un PROTAC que también se dirige a las proteínas BET pero utiliza un ligando de ligasa E3 diferente.

MZ1: Un PROTAC que degrada selectivamente BRD4, un miembro de la familia de proteínas BET.

Singularidad

PROTAC BET Degrader-1 es único en su combinación específica de ligandos y enlace, que proporciona alta selectividad y potencia en la degradación de proteínas BET. Su diseño permite el reclutamiento eficiente de la ligasa de ubiquitina E3 y la degradación efectiva de las proteínas diana a bajas concentraciones .

Actividad Biológica

PROTAC (Proteolysis Targeting Chimera) technology is a novel therapeutic approach that utilizes small molecules to induce the degradation of specific proteins involved in various diseases, particularly cancer. PROTAC BET Degrader-1 is designed to target the bromodomain and extra-terminal (BET) family of proteins, which play crucial roles in gene regulation and are implicated in oncogenesis. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential clinical applications based on diverse research findings.

This compound functions by recruiting E3 ubiquitin ligases to target BET proteins (BRD2, BRD3, and BRD4) for ubiquitination, leading to their subsequent degradation by the proteasome. This mechanism is distinct from traditional inhibitors that merely block protein function; PROTACs eliminate the target proteins entirely, thereby preventing any potential compensatory mechanisms that could lead to drug resistance.

Efficacy in Cancer Models

Research has demonstrated that this compound exhibits potent anti-cancer activity across various cell lines and animal models. A notable study reported that this compound significantly reduced cell viability in osteosarcoma cell lines (MNNG/HOS, Saos-2, MG-63, and SJSA-1), achieving over 1000 times increased efficacy compared to conventional BET inhibitors like JQ1 and HJB-97 at low nanomolar concentrations .

Table 1: Comparative Efficacy of PROTAC BET Degraders

| Compound | Target Proteins | IC50 (nM) | Cell Lines Tested | Reference |

|---|---|---|---|---|

| This compound | BRD2, BRD3, BRD4 | < 30 | MNNG/HOS, Saos-2 | |

| JQ1 | BRD4 | ~50 | RS4;11 | |

| HJB-97 | BRD2, BRD3 | ~100 | Various |

In Vivo Studies

In vivo experiments using xenograft models have shown that this compound not only reduces tumor growth but also induces apoptosis in cancer cells. For instance, treatment with the degrader led to significant tumor regression in mouse models bearing human osteosarcoma xenografts. The degradation of BET proteins was confirmed through Western blot analysis, demonstrating complete depletion of BRD3 and BRD4 within 24 hours .

Case Studies

A case study involving prostate cancer cells revealed that this compound effectively induced cell death by degrading BET proteins. The study highlighted a correlation between the levels of BET protein degradation and the induction of apoptosis markers such as PARP cleavage . Another case study focused on hematological malignancies indicated that treatment with PROTACs resulted in a marked decrease in c-Myc levels, further supporting their role in targeting oncogenic pathways .

Table 2: Summary of In Vivo Findings

Pharmacokinetic Properties

The pharmacokinetics of this compound indicate favorable absorption and distribution characteristics. Studies suggest that it maintains effective concentrations within therapeutic ranges for extended periods, which is critical for sustained anti-tumor activity. The compound's ability to function at low doses minimizes potential side effects associated with higher concentrations typically required for traditional inhibitors .

Propiedades

IUPAC Name |

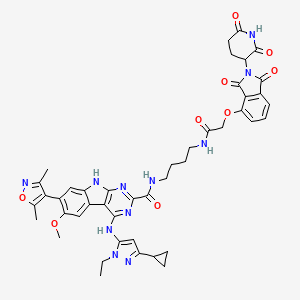

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H45N11O9/c1-5-54-32(19-27(52-54)23-11-12-23)48-39-37-25-18-31(62-4)26(35-21(2)53-64-22(35)3)17-28(25)47-38(37)50-40(51-39)42(59)46-16-7-6-15-45-34(57)20-63-30-10-8-9-24-36(30)44(61)55(43(24)60)29-13-14-33(56)49-41(29)58/h8-10,17-19,23,29H,5-7,11-16,20H2,1-4H3,(H,45,57)(H,46,59)(H,49,56,58)(H2,47,48,50,51) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLUZGFDBDQACL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCNC(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H45N11O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.